molecular formula C13H15ClN4O B11463660 N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B11463660
M. Wt: 278.74 g/mol
InChI Key: GMUQBHRUZVSDAS-UHFFFAOYSA-N
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Description

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a cyclopropanecarboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized by the reaction of 5-chloro-1,4,6-trimethylpyrazole with a suitable pyridine derivative under acidic conditions.

    Introduction of the Cyclopropanecarboxamide Group: The cyclopropanecarboxamide group can be introduced by reacting the pyrazolopyridine intermediate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceutical Research: It is used in the development of new drugs and as a lead compound in drug discovery programs.

    Biological Studies: The compound is used to study its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide
  • N-(5-chloro-1,4,6-trimethylpyrazolo[5,4-b]pyridin-3-yl)-2,2-dimethylpropanamide

Uniqueness

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

IUPAC Name

N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C13H15ClN4O/c1-6-9-11(16-13(19)8-4-5-8)17-18(3)12(9)15-7(2)10(6)14/h8H,4-5H2,1-3H3,(H,16,17,19)

InChI Key

GMUQBHRUZVSDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3CC3

Origin of Product

United States

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